2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile

Description

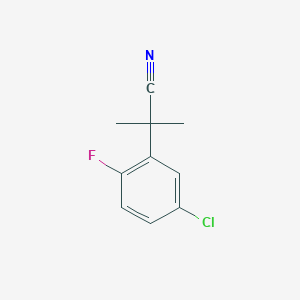

2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile is an organofluorine and organochlorine compound characterized by a phenyl ring substituted with chlorine (Cl) at the 5-position and fluorine (F) at the 2-position. Attached to this aromatic ring is a branched aliphatic chain featuring a methyl group and a nitrile (-CN) functional group. The molecular formula is C₁₀H₉ClFN, with a molecular weight of 209.64 g/mol.

The ortho-fluorine and para-chlorine substituents influence steric and electronic effects, which may modulate interactions with biological targets or environmental persistence.

Properties

Molecular Formula |

C10H9ClFN |

|---|---|

Molecular Weight |

197.63 g/mol |

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-2-methylpropanenitrile |

InChI |

InChI=1S/C10H9ClFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3 |

InChI Key |

SAFZUZYYKYVWTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=C(C=CC(=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 5-chloro-2-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with the nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: It is used in the production of advanced materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for these targets. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile are analyzed below in comparison to two analogous compounds: procyazine (a triazine herbicide) and 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (a benzofuran derivative).

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure and Electronic Effects: The target compound features a phenyl ring, whereas procyazine incorporates a triazine ring, a common scaffold in photosynthesis-inhibiting herbicides. The benzofuran derivative contains a fused heterocyclic system (oxygen-containing benzofuran), which may confer distinct photochemical stability or metabolic pathways compared to simple phenyl or triazine systems .

Substituent Positioning and Bioactivity: The ortho-fluorine and para-chlorine on the target compound’s phenyl ring create a dipole moment that could enhance binding to hydrophobic enzyme pockets. In contrast, procyazine’s triazine ring substituents (cyclopropylamino and chloro) are optimized for inhibition of the D1 protein in plant chloroplasts . The 4-fluorophenyl group in the benzofuran derivative highlights how fluorine’s position (para vs. ortho) affects electronic distribution. Para-substitution often maximizes resonance effects, whereas ortho-substitution introduces steric hindrance .

Functional Group Contributions: The nitrile group in both the target compound and procyazine may act as a metabolically stable bioisostere for carboxylic acids or participate in nucleophilic reactions. However, procyazine’s additional amino and triazine groups broaden its mode of action . The methylsulfinyl group in the benzofuran derivative introduces chirality and redox activity, which could influence its environmental degradation or mechanism of action .

Procyazine’s triazine core is associated with groundwater contamination risks due to its solubility, whereas benzofuran derivatives with sulfinyl groups may undergo faster oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.